N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the phenoxyacetamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various phenolic compounds. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetamide moieties, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The phenoxyacetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-methoxy-4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
- N-[3-(3-methoxy-4-butoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
- N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide stands out due to its specific substitution pattern on the phenyl rings and the presence of both methoxy and propoxy groups
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-10-27-17-9-8-15(12-18(17)26-3)20-23-21(29-24-20)22-19(25)13-28-16-7-5-6-14(2)11-16/h5-9,11-12H,4,10,13H2,1-3H3,(H,22,23,24,25) |
InChI Key |
XVXHYSYVZLCNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
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